3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a solid compound . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Scientific Research Applications
Anti-Inflammatory Applications
Triazole compounds, including “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, have been described as having anti-inflammatory properties . They can potentially be used in the treatment of conditions such as arthritis and other inflammatory diseases .
Antidepressant Applications
Triazole derivatives have been found to have potential antidepressant effects . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the development of new antidepressant drugs.
Antifungal Applications
Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials . They have been found to have antifungal properties , indicating that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the treatment of fungal infections.
Anticancer Applications
Triazole derivatives have shown promise in the field of cancer research . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the development of new anticancer drugs.
Antioxidant Applications
Triazole compounds have been found to have antioxidant properties . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could be used in the development of new antioxidant drugs.
Anti-Diabetic Applications
Triazole compounds have been used in the development of anti-diabetes type 2 drugs . This suggests that “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could potentially be used in the treatment of diabetes.
Future Directions
The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could involve further exploration of its potential biochemical, clinical, and pharmaceutical applications. Triazolopyridine derivatives have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors can prevent the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, leading to the arrest of cell division and the potential induction of apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cancer cell lines .
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMBAAKNRODXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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